molecular formula C13H17NO2 B043927 (tert-Butoxycarbonyl)aminocubane CAS No. 124783-63-7

(tert-Butoxycarbonyl)aminocubane

Cat. No. B043927
M. Wt: 219.28 g/mol
InChI Key: NMAHXQAVLRHSCZ-UHFFFAOYSA-N
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Description

The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . It’s an important chemical intermediate used to synthesize proteins and polypeptides .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .


Molecular Structure Analysis

The molecular weight of a related compound, N-(tert-Butoxycarbonyl)-L-alanine-13C3,2,3,3,3-d4, is 132.16 .


Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . The stepwise removal of Boc is achieved by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid, but a relatively weak nucleophile .


Physical And Chemical Properties Analysis

The heat capacities of N-(tert-butoxycarbonyl)-l-phenylalanine, an important chemical intermediate used to synthesize proteins and polypeptides, were measured over the temperature range from 78 to 350 K .

Scientific Research Applications

  • Solid-Phase Synthesis of Peptide α-Carboxamides : N-tert.-butoxycarbonyl-aminomethyl(alpha-phenyl)phenoxyacetic acid, a related compound, is useful in the solid-phase synthesis of peptide alpha-carboxamides (Gaehde & Matsueda, 2009).

  • Acylation of Amines : Tert-Butyl aminocarbonate, another similar compound, can rapidly acylate amines in both organic and aqueous solutions, indicating potential applications in organic synthesis (Harris & Wilson, 1983).

  • Precursors to Fluorinated Alpha-Amino Acids : Palladium-catalyzed tert-butoxycarbonylation of trifluoroacetimidoyl iodides produces iminocarboxylates, which are promising precursors for synthesizing fluorinated alpha-amino acids (Amii et al., 2000).

  • Production of Hydroxyl Groups in Amino Acids : The tert-butoxycarbonylation of amino acids and their derivatives can yield various hydroxyl groups, important for scientific research applications (Keller et al., 2003).

  • Peptide Synthesis Catalyst : N-tert-butoxycarbonylation of amines using H3PW12O40 is an efficient and environmentally benign catalyst for peptide synthesis (Heydari et al., 2007).

  • Iminocarboxylates as Bench-Stable Imine Surrogates : N,O-Bis(tert-butoxycarbonyl)hydroxylamines, acting as bench-stable imine surrogates, are useful for synthesizing β-amino esters and ketones with excellent yields and enantioselectivities (Xu et al., 2020).

  • Protection of Sterically Hindered Amino Acids : An improved method for N-tert-butoxycarbonyl protection of sterically hindered amino acids involves using tetramethylammonium hydroxide (Khalil et al., 1996).

  • Tert-Butoxycarbonylation Reagent for Acidic Proton-Containing Substrates : 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) is a novel reagent suitable for tert-butoxycarbonylation of substrates like phenols, amines hydrochlorides, and carboxylic acids (Saito et al., 2006).

properties

IUPAC Name

tert-butyl N-cuban-1-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-12(2,3)16-11(15)14-13-8-5-4-6(8)10(13)7(4)9(5)13/h4-10H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAHXQAVLRHSCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12C3C4C1C5C4C3C25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10600499
Record name tert-Butyl pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octan-1-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(tert-Butoxycarbonyl)aminocubane

CAS RN

124783-63-7
Record name tert-Butyl pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octan-1-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AS Sklyarova, VN Rodionov, CG Parsons… - Medicinal Chemistry …, 2013 - Springer
Computational modeling demonstrates that the van-der-Waals surfaces of homocubyl amines are similar to that of the neuroprotector Memantine ® . Utilizing readily available …
Number of citations: 31 link.springer.com

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